![molecular formula C13H10ClN3O B6459344 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2331096-51-4](/img/structure/B6459344.png)
5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine
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Overview
Description
This compound is a derivative of pyrimidinamine . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine”, involves using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Scientific Research Applications
Treatment of Symptomatic Tenosynovial Giant Cell Tumor (TGCT)
Pexidartinib is primarily used to treat TGCT, a rare type of joint tumor. It acts as a kinase inhibitor by targeting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . The FDA approved this drug in 2019, and it is marketed under the brand name Turalio.
Antimicrobial Properties
Complexes containing pexidartinib have demonstrated antimicrobial activity . Further research in this area could explore its potential as an antimicrobial agent.
Antioxidant Effects
Pexidartinib exhibits antioxidative properties . Investigating its antioxidant mechanisms and potential applications could be valuable.
Antibiotic Activity
Studies have suggested that pexidartinib may have antibiotic properties . Researchers could explore its efficacy against specific bacterial strains.
Anticancer Potential
Apart from TGCT treatment, pexidartinib has been investigated as an anticancer agent . Researchers might explore its effects on other cancer types.
Nonlinear Optical Materials
Organic molecules with nonlinear optical properties are essential for applications like optical signal processing, light frequency transducers, and optical memories. Pexidartinib derivatives could potentially serve as push–pull chromophores in these materials .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
The compound likely interacts with its target(s) in a manner that alters their function, leading to changes at the cellular level .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The increasing evolution of pesticide resistance makes pyrimidinamine derivatives promising agricultural compounds . Future research could focus on developing new agrochemicals in which both non-target resistance and target resistance have not evolved . The potential use of these materials in non-linear optics could also be explored .
properties
IUPAC Name |
5-chloro-N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-10-1-2-12-11(7-10)17-13(18-12)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDTFHZTSJNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine |
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